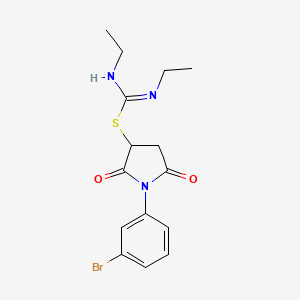![molecular formula C21H20O4 B4955534 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) and has been extensively studied for its potential use in treating various medical conditions.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 has been extensively studied for its potential use in treating various medical conditions. It has been shown to be effective in treating asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It has also been used in research to study the role of beta-2 adrenergic receptors in various physiological processes.
Wirkmechanismus
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 works by selectively blocking beta-2 adrenergic receptors. These receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. When activated, beta-2 adrenergic receptors cause relaxation of smooth muscle, leading to bronchodilation and increased airflow in the lungs. They also increase cardiac output and stimulate glycogenolysis in skeletal muscle. By blocking these receptors, 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 can reduce the symptoms of asthma and COPD and improve cardiac function in heart failure.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. It can reduce airway hyperresponsiveness in asthma and COPD patients, improve cardiac function in heart failure patients, and increase glucose uptake in skeletal muscle. It has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in the lungs.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 has a number of advantages for use in lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, meaning that it can be used to study the specific effects of blocking these receptors. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has a relatively short half-life, meaning that it may need to be administered frequently in experiments. It also has some off-target effects, including blocking beta-1 adrenergic receptors and inhibiting the uptake of norepinephrine.
Zukünftige Richtungen
There are a number of future directions for research on 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551. One area of interest is its potential use in treating other medical conditions, such as diabetes and obesity. It has been shown to increase glucose uptake in skeletal muscle, suggesting that it may have potential as a treatment for these conditions. Another area of interest is its use in combination with other drugs, such as corticosteroids, to improve the treatment of asthma and COPD. Finally, there is ongoing research into the development of more selective beta-2 adrenergic receptor antagonists with fewer off-target effects.
Synthesemethoden
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 is synthesized through a multi-step process starting with the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)ethanol. This is followed by a reaction with sodium hydride and 3-phenoxybenzyl chloride to form the final product, 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551.
Eigenschaften
IUPAC Name |
1-methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-22-17-10-12-18(13-11-17)23-14-15-24-20-8-5-9-21(16-20)25-19-6-3-2-4-7-19/h2-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDPLKKSKQBUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4955453.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)


![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)
![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)